molecular formula C6H6N2O4 B055382 (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid CAS No. 121073-74-3

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Cat. No.: B055382
CAS No.: 121073-74-3
M. Wt: 170.12 g/mol
InChI Key: MIXPCRZDRIRXJD-UHFFFAOYSA-N
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Description

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid: is a heterocyclic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol . It is characterized by a pyridazine ring fused with two keto groups and an acetic acid moiety. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . This indicates that it may be harmful if swallowed.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to introduce the keto groups .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: : (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridazine derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Chemistry: : In chemistry, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a versatile building block in the development of new materials and catalysts .

Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .

Medicine: : In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, and anticancer activities, among other pharmacological properties .

Industry: : Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is unique due to its specific combination of functional groups and reactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXPCRZDRIRXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291869
Record name (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121073-74-3
Record name (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid (9 g) and hydrazine sulphate (7.2 g) in water was heated to reflux for 4 hours then allowed to cool to ambient temperature. The precipitate was filtered, washing with water then acetone. Drying in vacuo afforded a white solid (8.04 g, 82%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
82%

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